molecular formula C20H29N3O4 B4012082 N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide

N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide

Cat. No. B4012082
M. Wt: 375.5 g/mol
InChI Key: IEUMSTURBSDJER-UHFFFAOYSA-N
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Description

The compound is a part of a broader family of chemicals that have been extensively studied for their potential applications in various fields, including pharmaceuticals. Its structural complexity and functional groups make it a candidate for exploring interactions with biological targets and for modification into more potent derivatives.

Synthesis Analysis

The synthesis of compounds similar to "N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide" involves multiple steps, including the condensation of amine groups with carboxylic acids or their derivatives, and subsequent modifications to the benzyl and acetamide moieties (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those with methoxybenzyl groups, has been characterized using various analytical techniques. These compounds typically exhibit planar structures around the acetamide moiety, facilitating interactions with biological molecules (Camerman et al., 2005).

Chemical Reactions and Properties

Acetamide compounds undergo several chemical reactions, including nucleophilic substitution and cleavage under acidic conditions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to attach it to larger molecules for targeted delivery (Geng et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility and melting point, of acetamide derivatives are influenced by their molecular structure. The presence of methoxy and tetrahydrofuran groups affects the compound's solubility in various solvents, which is important for its application in drug formulations (Bunev et al., 2013).

Chemical Properties Analysis

The chemical behavior of "N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide" derivatives, including their reactivity and stability, is a subject of interest. These properties are crucial for understanding the compound's potential as a pharmaceutical agent and its interaction with biological systems (Liszkiewicz, 2002).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-26-17-7-3-2-6-16(17)14-21-19(24)15-22-9-5-10-23(12-11-22)20(25)18-8-4-13-27-18/h2-3,6-7,18H,4-5,8-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUMSTURBSDJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2CCCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
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N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
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N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
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N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
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N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide
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N-(2-methoxybenzyl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]acetamide

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